molecular formula C21H18ClN3O5S2 B2585480 N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1105248-83-6

N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2585480
CAS No.: 1105248-83-6
M. Wt: 491.96
InChI Key: VIIMZAXHQOFKLY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide (molecular formula: C₂₁H₁₈ClN₃O₅S₂; molecular weight: 491.97 g/mol) is a thiophene-sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S2/c1-25(15-6-4-14(22)5-7-15)32(26,27)18-8-9-31-19(18)21-23-20(24-30-21)13-10-16(28-2)12-17(11-13)29-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIMZAXHQOFKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Oxadiazol ring : Known for its role in bioactivity, particularly in pharmacology.
  • Thiophene sulfonamide : Contributes to the compound's solubility and binding properties.

Molecular Formula : C19H18ClN3O4
Molar Mass : 387.82 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazol moiety is known for its ability to act as a Michael acceptor, allowing it to react with nucleophiles in biological systems. This can lead to modulation of enzyme activities and inhibition of cellular proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell viability.
  • Apoptosis Induction : It has been observed to induce apoptosis in certain cancer cell lines, suggesting a mechanism for anticancer activity.
  • Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which could contribute to their biological effects.

Biological Activity Assays

Various assays have been employed to evaluate the biological activity of this compound.

Assay TypeDescriptionResults
Cytotoxicity Assays Evaluates the ability to kill cancer cells (e.g., MTT assay).Significant cytotoxic effects observed in multiple cancer cell lines.
Enzyme Inhibition Assays Measures inhibition of specific enzymes (e.g., carbonic anhydrase).Moderate inhibition noted; potential therapeutic implications.
Apoptosis Assays Detects apoptotic cell death using flow cytometry or annexin V staining.Increased apoptosis in treated cells compared to control.

Case Studies and Research Findings

  • Anticancer Activity : A study reported that the compound demonstrated significant anticancer activity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating effective growth inhibition .
  • Enzyme Interaction Studies : Research highlighted its interaction with carbonic anhydrase enzymes, suggesting potential applications in treating conditions like glaucoma or edema .
  • Oxidative Stress Modulation : In vitro studies indicated that the compound could modulate oxidative stress markers in neuronal cells, pointing towards neuroprotective properties .

Scientific Research Applications

Reaction Scheme

A simplified reaction scheme for the synthesis is outlined below:

  • Formation of Oxadiazole : Reaction of appropriate hydrazines with carboxylic acids.
  • Sulfonamide Formation : Coupling of the oxadiazole with sulfonamide derivatives.
  • Final Modification : Methylation to introduce the methyl group on the nitrogen atom.

Antiviral Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide exhibit antiviral properties. For instance, studies have demonstrated that certain sulfonamide derivatives can inhibit the Tobacco Mosaic Virus (TMV) with varying degrees of efficacy. Compounds containing both sulfonamide and oxadiazole functionalities have shown promising antiviral activity, suggesting a potential for further development in antiviral therapies .

Antifungal Properties

Sulfonamide derivatives are also recognized for their antifungal activities. In laboratory settings, these compounds have been tested against various fungal strains, displaying significant inhibitory effects. The mechanism of action is believed to involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival .

Anticancer Potential

There is growing interest in the anticancer potential of this class of compounds. Preliminary studies suggest that certain derivatives can inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of specific substituents appears to enhance their cytotoxicity against various cancer cell lines .

Case Study 1: Antiviral Efficacy Against TMV

In a study published in 2010, a series of sulfonamide derivatives were synthesized and screened for their antiviral activity against TMV. Among the tested compounds, those containing the 1,2,4-oxadiazole ring exhibited approximately 50% inhibition of viral activity, comparable to known antiviral agents like ningnanmycin . This highlights the potential application of these compounds in agricultural settings to combat viral infections in crops.

Case Study 2: Antifungal Activity Assessment

A recent investigation into the antifungal properties of sulfonamide derivatives revealed that several compounds displayed significant activity against Candida species. The study employed standard antifungal susceptibility testing methods and found that specific structural modifications led to enhanced antifungal potency . This suggests a pathway for developing new antifungal agents based on this chemical scaffold.

Comparison with Similar Compounds

Key Observations :

  • Compound : The 4-fluorophenyl group introduces electronegativity, which may alter binding affinity in hydrophobic pockets compared to the electron-rich dimethoxyphenyl group in the target compound .
  • Z9 : The absence of a sulfonamide moiety and the presence of a cyclopentyl group suggest divergent target selectivity, likely favoring enzymes with hydrophobic binding pockets .

Pharmacological and Physicochemical Comparisons

Lipophilicity and Bioavailability

  • LogP Predictions : The target compound’s 3,5-dimethoxyphenyl group increases lipophilicity (predicted LogP ~3.5) compared to the fluorophenyl analog (LogP ~2.8) . This may enhance CNS penetration but reduce aqueous solubility.
  • F845-0476 : The benzodioxol group (LogP ~3.1) balances lipophilicity and solubility, making it a candidate for oral administration .

Target Engagement

  • Oxadiazole Role : The 1,2,4-oxadiazole ring in the target compound and its analogs is a bioisostere for ester or amide groups, improving metabolic stability. For example, PSN375963 () uses an oxadiazole-pyridine scaffold for G protein-coupled receptor (GPCR) modulation .
  • Sulfonamide Interactions: The sulfonamide group in the target compound may mimic endogenous substrates of carbonic anhydrases or tyrosine kinases, as seen in related thiophene-sulfonamide derivatives .

Research Findings and Implications

While direct activity data for the target compound are unavailable in the provided evidence, insights can be extrapolated from structural analogs:

  • Antiviral Potential: Compounds like Z7 and Z8 () with thiazole and morpholine motifs demonstrate activity against dengue virus NS proteins, suggesting the target compound’s oxadiazole-thiophene core could be optimized for similar applications .
  • GPCR Modulation: The 3,5-dimethoxyphenyl group resembles substituents in rimonabant (), a cannabinoid receptor antagonist, hinting at possible CNS-targeted activity .

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